N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide
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Overview
Description
N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide: is a synthetic organic compound that belongs to the class of pyrrolidine and pyrimidine derivatives. This compound is of significant interest due to its potential pharmacological activities and its role as an intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide typically involves the following steps:
Formation of Pyrrolidine Derivative: The initial step involves the reaction of pyrrolidine with 2-chloropyrimidine under basic conditions to form 4-(pyrrolidin-1-yl)pyrimidine.
Alkylation: The 4-(pyrrolidin-1-yl)pyrimidine is then subjected to alkylation with a suitable alkyl halide, such as bromoacetaldehyde, to introduce the methyl group at the 2-position of the pyrimidine ring.
Amidation: The final step involves the reaction of the alkylated pyrimidine derivative with propanoyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding N-oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Amine derivatives of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Studied for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}acetamide
- N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}butanamide
- N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide
Uniqueness
N-{[4-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}propanamide is unique due to its specific structural features, such as the presence of the propanamide group, which can influence its pharmacokinetic and pharmacodynamic properties. This compound may exhibit different biological activities and binding affinities compared to its analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-2-12(17)14-9-10-13-6-5-11(15-10)16-7-3-4-8-16/h5-6H,2-4,7-9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZFOEBAVDWTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC=CC(=N1)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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